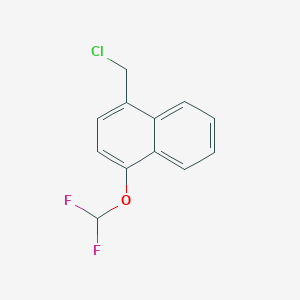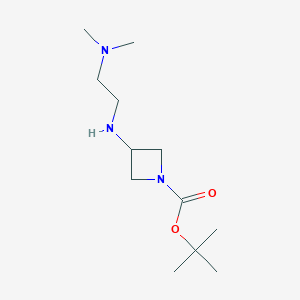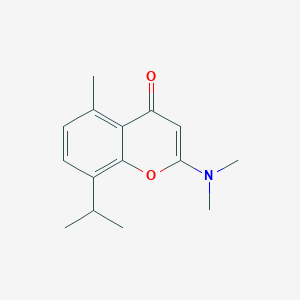
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- is a chemical compound with the molecular formula C8H18Cl2Si2 and a molecular weight of 241.306 . This compound is characterized by the presence of two silicon atoms bonded to a 1,2-dichloro-1,2-ethanediyl group, with each silicon atom further bonded to three methyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- involves the reaction of trimethylchlorosilane with 1,2-dichloroethane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other by-products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to changes in their chemical and physical properties. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- can be compared with other similar compounds, such as:
Trimethylsilyl Chloride: A simpler organosilicon compound with similar reactivity.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms bonded to methyl groups.
1,2-Bis(trimethylsilyl)ethane: A compound with a similar structure but without the chlorine atoms.
The uniqueness of Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
65411-94-1 |
|---|---|
Fórmula molecular |
C8H18Cl2Si2 |
Peso molecular |
241.30 g/mol |
Nombre IUPAC |
[(E)-1,2-dichloro-2-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18Cl2Si2/c1-11(2,3)7(9)8(10)12(4,5)6/h1-6H3/b8-7+ |
Clave InChI |
CKKGTFTWEBRKGB-BQYQJAHWSA-N |
SMILES isomérico |
C[Si](C)(C)/C(=C(/[Si](C)(C)C)\Cl)/Cl |
SMILES canónico |
C[Si](C)(C)C(=C([Si](C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)


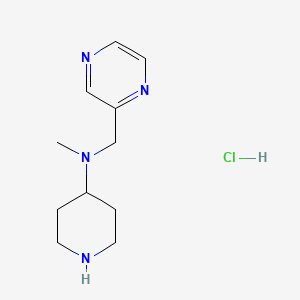
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
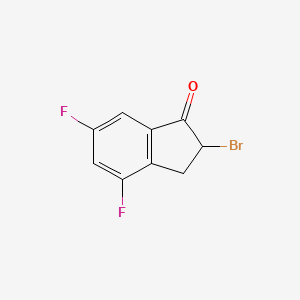
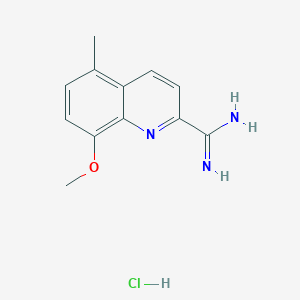
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)
